molecular formula C21H18N2O4 B3003407 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1105243-78-4

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3003407
CAS No.: 1105243-78-4
M. Wt: 362.385
InChI Key: CEPHSOKZZKSOLC-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a methoxyphenyl group. Compounds containing benzofuran and oxazole rings are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .

Preparation Methods

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyphenyl group through a substitution reaction . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include benzofuran-2,3-dione, dihydro-oxazole derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with DNA, leading to the inhibition of DNA replication in tumor cells. The oxazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its overall efficacy .

Comparison with Similar Compounds

Similar compounds include:

    Benzofuran derivatives: Known for their anti-tumor and antibacterial properties.

    Oxazole derivatives: Known for their antiviral and antibacterial activities.

    Methoxyphenyl derivatives: Known for their enhanced cell membrane penetration properties.

What sets 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide apart is its unique combination of these three functional groups, which provides a synergistic effect, enhancing its overall biological activity .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-25-17-8-4-3-7-15(17)13-22-21(24)12-16-11-20(27-23-16)19-10-14-6-2-5-9-18(14)26-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPHSOKZZKSOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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